molecular formula C19H17FN2O3S B2413649 Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321794-63-1

Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2413649
CAS RN: 1321794-63-1
M. Wt: 372.41
InChI Key: LDBLDNJOVHWXQW-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzothiazole family and is commonly referred to as MBFA.

Scientific Research Applications

Novel Potential Antipsychotic Agents

A study on 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, closely related to the compound , revealed their potential as antipsychotic agents. These compounds, including 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, demonstrated antipsychotic-like profiles in animal behavioral tests. Interestingly, they did not interact with dopamine receptors like conventional antipsychotics, suggesting a novel mechanism of action (Wise et al., 1987).

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, which bears structural similarities to the compound, has been identified as a highly potent and orally active fibrinogen receptor antagonist. This compound is characterized by its trisubstituted beta-amino acid residue and displays potential for antithrombotic treatment in acute phases (Hayashi et al., 1998).

Synthesis of Benzothiazole Derivatives

Research on the synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives, which are structurally related to the compound, highlights the versatility and potential applications of such compounds in various fields. These studies focus on the chemical synthesis and characterization of benzothiazole derivatives, which may have implications in various fields including medicinal chemistry and materials science (Velikorodov et al., 2011).

Anticancer Activity

Studies on benzothiazole-imino-benzoic acid ligands and their metal complexes have shown significant antimicrobial activity against human epidemic causing bacterial strains. This research suggests potential applications of benzothiazole derivatives, including the compound , in developing new antimicrobial agents (Mishra et al., 2019).

properties

IUPAC Name

methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-11-8-12(2)17-15(9-11)22(10-16(23)25-3)19(26-17)21-18(24)13-4-6-14(20)7-5-13/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBLDNJOVHWXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.